Boc-2-cyano-D-phenylalanine is a non-proteinogenic amino acid derivative designed for specific applications in peptide synthesis and medicinal chemistry. Its structure is defined by three key features that dictate its use: the D-enantiomeric configuration for precise stereochemical control, an ortho-positioned cyano (-CN) group on the phenyl ring for targeted molecular interactions, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group for use in specific solid-phase and solution-phase synthesis workflows. [REFS-1, REFS-2]
Procuring this compound implies a specific requirement for the unique combination of its stereochemistry, substituent position, and protecting group. Substitution with the L-enantiomer (Boc-2-cyano-L-phenylalanine) can abrogate biological activity in stereospecific targets. [1] Using a positional isomer like Boc-4-cyano-D-phenylalanine alters the electronic and steric profile, which is critical for precise binding pocket interactions. [2] Substituting with an Fmoc-protected version (Fmoc-2-cyano-D-phenylalanine) is incompatible with Boc-based synthesis protocols, which rely on strong acid for deprotection, necessitating a complete change in synthetic strategy and reagents. [3]
The choice between Boc- and Fmoc-protected amino acids is a primary decision in peptide synthesis based on chemical compatibility. The Boc group is removed using strong acids like trifluoroacetic acid (TFA). [1] In contrast, the Fmoc group, used in the common alternative Fmoc-2-cyano-D-phenylalanine, is removed with a mild base like 20-40% piperidine in DMF. [2] These chemistries are orthogonal and not interchangeable within the same synthesis protocol. A laboratory equipped for Boc-based synthesis cannot substitute an Fmoc-protected amino acid without changing the entire deprotection and neutralization workflow.
| Evidence Dimension | Protecting Group Deprotection Reagent |
| Target Compound Data | Trifluoroacetic Acid (TFA) |
| Comparator Or Baseline | Fmoc-2-cyano-D-phenylalanine: 20-40% Piperidine in DMF |
| Quantified Difference | Fundamentally different chemical classes (strong acid vs. organic base) |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) protocols |
This dictates procurement based on established lab protocols and reagent compatibility, making it a critical process-driven decision.
In chiral drug targets, enantiomeric pairs often exhibit vastly different biological activities. While direct comparative data for this specific compound is not available in a single study, a clear principle can be drawn from analogous structures in inhibitor design. For example, in the development of a PDE9A inhibitor, the active enantiomer (eutomer) showed an IC50 of 15 nM, whereas its mirror image (distomer) was essentially inactive with an IC50 > 10,000 nM, a potency difference of over 667-fold. [1] This demonstrates that selecting the correct enantiomer, such as the D-form of 2-cyano-phenylalanine, is a non-negotiable prerequisite for achieving the desired biological effect in a stereospecific binding pocket.
| Evidence Dimension | Enzyme Inhibition (IC50) |
| Target Compound Data | D-Enantiomer (by inference with active eutomer) |
| Comparator Or Baseline | L-Enantiomer (by inference with inactive distomer): >667-fold lower potency |
| Quantified Difference | >667x |
| Conditions | PDE9A enzyme inhibition assay (for analogous chiral pair) |
Procuring the incorrect enantiomer (L-form) would result in a precursor unsuitable for its intended high-potency biological application, wasting time and resources.
The cyano group serves as a versatile molecular probe and a key interaction moiety in drug design, acting as a hydrogen bond acceptor and a bioisostere for a carbonyl group. [1] Its specific placement on the phenyl ring is critical. Studies on substituted phenylalanine analogs confirm that moving a functional group from one position to another (e.g., ortho- to para- or meta-) significantly alters binding affinity and receptor selectivity. [2] The ortho-position of the cyano group in Boc-2-cyano-D-phenylalanine creates a distinct steric and electronic footprint compared to the para-isomer (Boc-4-cyano-D-phenylalanine) or the unsubstituted parent compound (Boc-D-phenylalanine). This specific arrangement is often required to fit into a constrained binding pocket or to establish a critical intramolecular or intermolecular hydrogen bond, making positional isomers non-interchangeable.
| Evidence Dimension | Molecular Geometry and Binding Potential |
| Target Compound Data | Ortho-positioned cyano group with specific steric and electronic effects. |
| Comparator Or Baseline | Para-isomer or unsubstituted ring: Different spatial arrangement and charge distribution, leading to altered target interactions. |
| Quantified Difference | Qualitative but critical difference in structure-activity relationship (SAR). |
| Conditions | General principles of medicinal chemistry and enzyme-ligand binding. |
For researchers developing compounds with high target specificity, procuring the correct positional isomer is essential for validating SAR hypotheses and achieving desired potency.
This compound is the correct choice for incorporation into peptide sequences using synthesis protocols that rely on acid-labile protecting groups. Its Boc group ensures compatibility with standard TFA cleavage steps, making it suitable for established Boc-chemistry workflows. [1]
Ideal for the synthesis of drug candidates where D-stereochemistry is required for potent and selective interaction with a biological target, such as an enzyme active site. The evidence for dramatic potency differences between enantiomers makes this the required choice when the D-configuration is specified. [2]
This building block is essential for medicinal chemists investigating the role of ortho-substituents in ligand-receptor binding. It allows for direct, unambiguous testing of the hypothesis that an ortho-cyano group is required for activity, in comparison to analogs with para-, meta-, or no substitution. [3]